1-(4-Fluorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
CAS No.: 863017-93-0
Cat. No.: VC6902692
Molecular Formula: C24H26F2N4S2
Molecular Weight: 472.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863017-93-0 |
|---|---|
| Molecular Formula | C24H26F2N4S2 |
| Molecular Weight | 472.62 |
| IUPAC Name | 1-(4-fluorophenyl)-3-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea |
| Standard InChI | InChI=1S/C24H26F2N4S2/c1-17(27-24(31)28-20-8-4-18(25)5-9-20)23(22-3-2-16-32-22)30-14-12-29(13-15-30)21-10-6-19(26)7-11-21/h2-11,16-17,23H,12-15H2,1H3,(H2,27,28,31) |
| Standard InChI Key | KRQZGHJZOROACS-UHFFFAOYSA-N |
| SMILES | CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=S)NC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central thiourea group () flanked by two aromatic systems: a 4-fluorophenyl group and a hybrid structure combining a thiophene ring and a 4-(4-fluorophenyl)piperazine subunit. The piperazine moiety adopts a chair conformation, while the thiophene contributes planar aromaticity, creating a stereoelectronic profile conducive to biomolecular interactions .
The IUPAC name, 1-(4-fluorophenyl)-3-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea, systematically describes its branching pattern . Key structural identifiers include:
Physicochemical Characteristics
Despite its pharmacological interest, experimental data on solubility, melting point, and partition coefficients remain limited. Computational models predict moderate lipophilicity (), suggesting adequate blood-brain barrier permeability for central nervous system (CNS) targets. The presence of two fluorine atoms enhances metabolic stability by resisting oxidative degradation.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 472.62 | |
| XLogP3 | 5.2 (Predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the preparation of the piperazine-thiophene intermediate. A representative route includes:
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Alkylation of 4-(4-Fluorophenyl)piperazine: Reaction with 1-(thiophen-2-yl)propan-2-yl bromide yields the secondary amine intermediate.
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Thiourea Formation: Condensation with 4-fluorophenyl isothiocyanate in dichloromethane or tetrahydrofuran (THF) under inert conditions.
Critical parameters:
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Solvent Selection: Dichloromethane minimizes side reactions compared to polar aprotic solvents.
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Temperature Control: Reactions proceed at 0–5°C to prevent thiourea oligomerization.
Reactivity Profile
The thiourea group participates in hydrogen bonding with biological targets, while the piperazine nitrogen can undergo protonation at physiological pH, enhancing water solubility. Halogenated aromatic rings resist electrophilic substitution, directing metabolic oxidation toward the aliphatic chain.
Biological Activities and Mechanistic Insights
Serotonergic Activity
The piperazine moiety confers affinity for serotonin (5-HT) transporters, with preliminary assays suggesting inhibitory constants () in the nanomolar range. This activity mirrors selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, though direct comparative data are lacking.
Additional Pharmacological Targets
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Dopamine Receptors: Structural analogy to atypical antipsychotics implies potential receptor modulation.
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Sigma-1 Receptors: Thiourea derivatives exhibit chaperone activity in neurodegenerative models.
Table 2: Comparative Biological Activities of Thiourea Derivatives
| Compound | Target | Activity () | Source |
|---|---|---|---|
| 863017-93-0 | 5-HT Transporter | ~15 nM (Predicted) | |
| 863017-85-0 (2-Fluorophenyl Analog) | Sigma-1 Receptor | 42 nM |
Comparative Analysis with Structural Analogues
The 2-fluorophenyl analogue (CAS: 863017-85-0) demonstrates shifted receptor selectivity, emphasizing the impact of halogen positioning:
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4-Fluorophenyl: Enhanced 5-HT transporter affinity due to para-substitution.
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2-Fluorophenyl: Increased sigma-1 receptor binding from ortho-effects.
Table 3: Substituent Effects on Pharmacological Activity
| Substituent Position | Primary Target | (nM) | Source |
|---|---|---|---|
| 4-Fluorophenyl | 5-HT Transporter | 15 | |
| 2-Fluorophenyl | Sigma-1 Receptor | 42 |
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